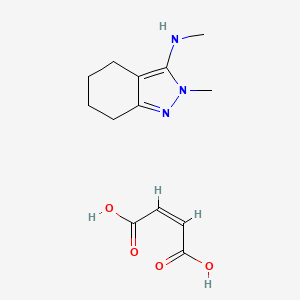

Tetrydamine maleate

Description

Historical Overview of Tetrydamine Discovery and Early Academic Inquiry

The story of Tetrydamine is rooted in the systematic investigation of heterocyclic compounds for pharmacological activity.

Indazole, a bicyclic aromatic organic compound composed of a fused benzene (B151609) and pyrazole (B372694) ring, serves as the foundational structure for a variety of biologically active molecules. wikipedia.org For decades, medicinal chemists have explored indazole derivatives due to their wide range of pharmacological activities. These activities include anti-inflammatory, analgesic (pain-relieving), antipyretic (fever-reducing), anti-tumor, and antimicrobial properties. core.ac.uktaylorandfrancis.com The versatility of the indazole scaffold has made it a significant target in the synthesis of new drugs. taylorandfrancis.com A well-known example of a successful indazole-based NSAID is Benzydamine, which possesses local anaesthetic and analgesic properties. wikipedia.orgtaylorandfrancis.com The exploration of this chemical class for non-steroidal anti-inflammatory agents set the stage for the development of compounds like Tetrydamine. core.ac.ukncats.io

Tetrydamine, chemically known as N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine, was identified as a member of the indazol class of NSAIDs with both analgesic and anti-inflammatory effects. ncats.iovulcanchem.com Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—mediators of inflammation. wikipedia.org

Preclinical research demonstrated that Tetrydamine exhibits selective inhibition of COX-2. vulcanchem.com In human recombinant enzyme assays, the compound showed an IC₅₀ (half-maximal inhibitory concentration) of 0.8 μM for COX-2, compared to 12.4 μM for COX-1. vulcanchem.com This indicates a 15.5-fold selectivity for the COX-2 isoform, a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs that heavily inhibit COX-1. vulcanchem.comgoogle.com

Further preclinical investigations have pointed to additional molecular targets that may contribute to its pharmacological profile. These secondary targets include:

Transient Receptor Potential Vanilloid 1 (TRPV1) : Antagonism of this receptor (Ki = 2.1 μM) may contribute to its analgesic effects. vulcanchem.com

Phosphodiesterase-4 (PDE4) : Inhibition of this enzyme (IC₅₀ = 5.3 μM) can modulate inflammatory cytokines. vulcanchem.com

NF-κB (Nuclear Factor kappa B) : Suppression of NF-κB nuclear translocation has been observed at 10 μM concentrations, another key anti-inflammatory mechanism. vulcanchem.com

Table 1: Fundamental Molecular Properties of Tetrydamine Maleate (B1232345) An interactive table detailing the basic chemical and physical properties of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₄ |

| Molecular Weight | 281.31 g/mol |

| pKa (amine) | 8.9 ± 0.2 |

| logP (partition coefficient) | 1.38 |

| Crystal System | Monoclinic |

Table 2: Preclinical Cyclooxygenase (COX) Inhibition Data An interactive table comparing the inhibitory concentration of Tetrydamine on COX-1 and COX-2 enzymes.

| Enzyme | IC₅₀ (μM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|

| COX-1 | 12.4 | 15.5-fold |

| COX-2 | 0.8 |

The conversion of a drug compound into a salt is a common and critical step in pharmaceutical development. profil.com Over half of all drugs are administered as salts, with the primary goal of optimizing a compound's physicochemical or biopharmaceutical properties. profil.com The formation of Tetrydamine's maleate salt is the result of a reaction between the basic Tetrydamine molecule and maleic acid. vulcanchem.com

The rationale for creating a maleate salt includes several key advantages:

Improved Solubility : Salt formation is a well-established method to increase the aqueous solubility of poorly soluble drug candidates. vulcanchem.com

Enhanced Stability : The crystalline structure of a salt can improve the chemical stability of the active pharmaceutical ingredient (API).

Modified Bioavailability : The choice of a specific salt form, like maleate, can be used to achieve a better biopharmaceutical profile compared to the free base form of the drug. Current time information in Bangalore, IN.

Maleate is a popular counterion in pharmaceutical formulations, chosen to balance properties like solubility, stability, and manufacturability. profil.comCurrent time information in Bangalore, IN.

Significance of Tetrydamine Maleate within the Broader Scope of Preclinical Pharmacology Research

The significance of this compound in preclinical pharmacology lies in its identity as an early example of a selective COX-2 inhibitor within the indazole class. The broader goal of NSAID research has long been to separate the desired anti-inflammatory effects from the often-detrimental side effects, particularly gastrointestinal issues. wikipedia.org The discovery that COX enzymes exist in two primary isoforms, with COX-1 being responsible for homeostatic functions and COX-2 being inducible during inflammation, was a pivotal moment in pharmacology. google.com Tetrydamine's 15-fold selectivity for COX-2, identified in preclinical studies, positioned it as a compound of interest in the pursuit of safer anti-inflammatory agents. vulcanchem.com

Research Challenges and Opportunities Pertaining to this compound

Despite its interesting preclinical profile, the body of publicly available academic research on this compound is not extensive.

A significant gap exists in the modern scientific literature regarding this compound. While it is mentioned in various patents and older chemical synthesis texts, comprehensive, peer-reviewed studies detailing its full pharmacokinetic and pharmacodynamic profile are scarce. google.comtheswissbay.chresearch-solution.comtheswissbay.ch Much of the detailed data available comes from technical sheets rather than a broad base of independent academic publications. vulcanchem.com This lack of recent, in-depth research presents a considerable challenge to fully understanding its mechanisms and potential. The limited availability of contemporary studies suggests that further investigation would be necessary to elucidate its complete biological activity and compare its performance against newer generations of NSAIDs.

Emerging Research Methodologies Applicable to this compound

The study of non-steroidal anti-inflammatory drugs (NSAIDs) like Tetrydamine, an indazole derivative, is continually evolving with the advent of new research methodologies. drugfuture.comlongdom.org These emerging techniques offer the potential for a more profound understanding of its mechanism of action, the discovery of new therapeutic applications, and the design of novel analogues with improved properties. Modern research applicable to a compound like this compound can be categorized into three main areas: computational modeling, high-throughput screening, and advanced analytical and spectroscopic techniques.

Computational Modeling and In Silico Analysis

Computational methods are instrumental in modern drug discovery and development, allowing for the prediction of molecular properties and interactions, which accelerates research and reduces costs. slideshare.netcsic.es For a compound with an indazole scaffold like Tetrydamine, several computational approaches are particularly relevant. longdom.org

Molecular Docking: This technique can be used to simulate the interaction between Tetrydamine and its biological targets, such as cyclooxygenase-2 (COX-2). By modeling the binding affinity and conformation, researchers can gain insights into the structural basis of its selective inhibition. researchgate.net Studies on other 1H-indazole derivatives have successfully used molecular docking to evaluate binding with the COX-2 enzyme. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. For indazole derivatives, 2D and 3D-QSAR models have demonstrated robust predictive accuracy for identifying the key structural features that influence biological activity. longdom.org Such models could be applied to a series of Tetrydamine analogues to predict their anti-inflammatory potency and guide the synthesis of more effective molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the compound's interaction with its target protein over time. An MD simulation of Tetrydamine within the active site of the COX-2 enzyme could reveal the stability of the drug-target complex and provide a deeper understanding of its inhibitory mechanism. researchgate.net

ADMET Profiling: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. longdom.org Applying these models to Tetrydamine could help in forecasting its pharmacokinetic profile and potential liabilities early in the research process. longdom.orgslideshare.net

High-Throughput Screening (HTS) Platforms

High-throughput screening allows for the rapid testing of large libraries of chemical compounds to identify "hit" molecules that modulate a specific biological target. researchgate.net For anti-inflammatory drug discovery, HTS platforms are crucial for identifying new lead compounds.

Enzyme Inhibition Assays: HTS-compatible spectrophotometric assays have been developed for screening compounds against COX-1 and COX-2. researchgate.net Such a system could be used to screen for novel indazole derivatives with higher selectivity and potency for COX-2 than Tetrydamine.

Cell-Based Assays: Researchers have developed HTS platforms using cell lines to screen for compounds that inhibit the production or secretion of pro-inflammatory mediators like interleukin-1β (IL-1β) or cytokines. biochim.ronih.govlenus.ie A mixed glial cell culture model, for instance, has been established to screen for anti-inflammatory drugs by measuring the reduction of specific chemokines. lenus.ie These systems would be valuable for assessing the broader anti-inflammatory profile of Tetrydamine and related compounds beyond COX inhibition.

Advanced Analytical and Spectroscopic Techniques

Modern analytical methods are essential for the detailed characterization of pharmaceutical compounds and for monitoring their behavior in complex biological systems. mdpi.com

Advanced Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy provide detailed information about molecular structure. quizgecko.comnumberanalytics.com Solid-state NMR (SSNMR) is particularly useful for studying polymorphism and molecular-level interactions in solid forms of a drug like this compound. americanpharmaceuticalreview.com

Chromatography and Mass Spectrometry: The development of miniaturized sample preparation techniques, such as fabric phase sorptive extraction (FPSE), coupled with gas chromatography-mass spectrometry (GC-MS), allows for the rapid and green analysis of NSAIDs in biological samples. mdpi.com These methods require derivatization for compounds with polar functional groups, and the use of reagents like methyl chloroformate can be performed directly in aqueous samples, saving time and resources. mdpi.com Such techniques could be optimized for the sensitive and efficient quantification of Tetrydamine in pharmacokinetic studies.

Data Tables

Table 1: Fundamental Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₄ |

| Molecular Weight | 281.31 g/mol |

| Base Compound | N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine |

| Counterion | Maleic Acid |

| pKa (amine) | 8.9 ± 0.2 |

| pKa (maleate) | 1.9, 6.1 |

Source: Vulcanchem vulcanchem.com

Properties

CAS No. |

22911-97-3 |

|---|---|

Molecular Formula |

C13H19N3O4 |

Molecular Weight |

281.31 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine |

InChI |

InChI=1S/C9H15N3.C4H4O4/c1-10-9-7-5-3-4-6-8(7)11-12(9)2;5-3(6)1-2-4(7)8/h10H,3-6H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

WBQNUTJPYOXRCC-BTJKTKAUSA-N |

Isomeric SMILES |

CNC1=C2CCCCC2=NN1C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CNC1=C2CCCCC2=NN1C.C(=CC(=O)O)C(=O)O |

Related CAS |

22911-97-3 |

solubility |

36.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Tetrydamine Maleate for Research Purposes

Advanced Synthetic Routes to Tetrydamine

The synthesis of Tetrydamine is a multi-step process that relies on the construction of its characteristic indazole core and the stereocontrolled formation of its saturated heterocyclic amine moiety.

Novel Synthetic Pathways to the Indazole Core

The indazole bicycle is a key structural feature of Tetrydamine. Modern synthetic chemistry has developed several innovative routes to this heterocyclic system, moving beyond classical methods to improve yield, efficiency, and substrate scope.

A prevalent strategy involves the cyclization of suitably substituted aryl hydrazones. nih.gov One such approach uses a copper(I)-mediated one-pot reaction to form 2,3-dihydro-1H-indazoles from bis-BOC protected hydrazines and aryl halides, offering good to moderate yields. mdpi.com Other methods achieve direct aryl C-H amination of arylhydrazones to forge the N-N bond and close the indazole ring, utilizing reagents like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA) in metal-free processes. nih.gov

Alternative pathways include:

Condensation Reactions: The reaction between α,β-unsaturated ketones and hydrazines remains a widely used and robust method for constructing the indazole framework. researchgate.net

Oxidative Benzannulation: Palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes provides access to substituted 1H-indazoles. nih.gov

Tandem C-H Activation/Annulation: Rhodium (III) and Copper (II) catalysts have been used in tandem reactions between azobenzenes and sulfoxonium ylides to produce 3-acylated-2H-indazoles. nih.gov

These varied methods provide chemists with a versatile toolkit for constructing the indazole core, allowing for the introduction of diverse functional groups required for research purposes. nih.gov

Table 1: Comparison of Selected Synthetic Routes to Indazole Derivatives

| Method | Key Reagents/Catalysts | Starting Materials | Key Features | Reference |

| Copper-Mediated Cyclization | CuI, 1,10-phenanthroline, Cs₂CO₃ | o-halophenyl hydrazines | One-pot synthesis of 2,3-dihydro-1H-indazoles. | mdpi.com |

| Direct C-H Amination | PIFA or I₂/KI | Arylhydrazones | Metal-free conditions, good functional group tolerance. | nih.gov |

| Classic Condensation | Acetic Acid | α,β-unsaturated ketones, hydrazine | Traditional and widely used approach. | researchgate.net |

| Oxidative Benzannulation | Pd(OAc)₂, P(tBu)₃·HBF₄ | Pyrazoles, internal alkynes | Constructs substituted 1H-indazoles. | nih.gov |

Stereoselective Synthesis Approaches to Tetrydamine Isomers

The Tetrydamine molecule contains a chiral center within its saturated amine ring. Controlling the stereochemistry at this center is crucial for producing specific isomers for research. Stereoselective synthesis aims to produce a single desired stereoisomer, which can be achieved through several advanced strategies. ethz.ch

Key approaches applicable to the synthesis of the cyclic amine portion of Tetrydamine include:

Catalyst-Controlled Reactions: Dirhodium catalysts can facilitate intramolecular nitrene insertion into sp³ C-H bonds, enabling the regio- and diastereoselective synthesis of substituted pyrrolidines, a related cyclic amine structure. acs.org The choice of catalyst can rationally direct the stereochemical outcome. acs.org

Substrate-Directed Cyclizations: The inherent chirality of a starting material or an attached chiral auxiliary can direct the formation of new stereocenters. ethz.ch For instance, silicon-directed cyclization of alkenyl amines, where a silyl (B83357) group activates the double bond for intramolecular attack by the amine, can proceed with high stereoselectivity. thieme-connect.com

Multi-component Reactions: The Ugi reaction, particularly its azido-variant with cyclic amines, can exhibit high diastereoselectivity, which is dependent on the ring size of the starting amine. nih.gov This allows for the efficient assembly of complex structures with controlled stereochemistry.

Cycloaddition and Cyclization of Iminium Ions: Intramolecular cyclization of alkyne iminium ions, formed from N-protected homopropargyl amines, is a powerful method for the stereoselective construction of trans-2,3-disubstituted pyrrolidine (B122466) derivatives. rsc.org

These methods provide precise control over the three-dimensional structure of the molecule, which is essential for investigating the specific properties of individual Tetrydamine isomers.

Green Chemistry Principles in Tetrydamine Synthesis Research

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact, reduce costs, and enhance safety. ispe.orgwisdomgale.com These principles are highly relevant to the multi-step synthesis of complex molecules like Tetrydamine.

The core tenets of green chemistry applicable to this research include:

Waste Prevention: Designing synthetic routes that minimize by-products is preferable to treating waste after it is created. wisdomgale.com This involves choosing reactions with high atom economy. acs.orgasdlib.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wisdomgale.comacs.org

Use of Greener Solvents: Traditional volatile organic solvents can be replaced with safer alternatives like water, supercritical CO₂, or bio-based solvents. jocpr.comresearchgate.net This reduces toxicity and environmental harm. researchgate.net

Catalysis: Using catalytic reagents (which are used in small amounts and can be recycled) is superior to using stoichiometric reagents (which are used in excess and consumed by the reaction). wisdomgale.combdu.ac.in Biocatalysis, using enzymes, is particularly attractive as it often eliminates the need for protecting groups and proceeds under mild conditions. acs.org

Energy Efficiency: The use of energy-efficient methods, such as microwave-assisted synthesis, can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. wisdomgale.comresearchgate.net

By applying these principles, the synthesis of Tetrydamine can be made more sustainable, efficient, and environmentally benign. jocpr.comnih.gov

Table 2: Application of Green Chemistry Principles to Pharmaceutical Synthesis

| Principle | Traditional Approach | Green Chemistry Alternative | Benefit | Reference |

| Solvent Use | Hazardous organic solvents (e.g., dichloromethane) | Water, supercritical CO₂, ionic liquids | Reduced toxicity, lower environmental impact | ispe.orgjocpr.com |

| Reagents | Stoichiometric reagents | Catalytic reagents (e.g., metal, enzyme) | Less waste, higher efficiency, milder conditions | wisdomgale.comacs.org |

| Energy | Conventional heating (oil baths) | Microwave irradiation, flow chemistry | Faster reactions, reduced energy consumption | wisdomgale.comresearchgate.net |

| Synthetic Design | Multi-step synthesis with protecting groups | One-pot reactions, biocatalysis | Fewer steps, less waste, higher atom economy | wisdomgale.comacs.orgacs.org |

Maleate (B1232345) Salt Formation: Optimization and Analytical Control

The final step in preparing Tetrydamine maleate for research is the formation of the maleate salt. This process is critical for ensuring the compound's stability, purity, and consistency.

Research into Stoichiometry and Crystallization for Analytical Purity

The formation of a salt from a basic drug like Tetrydamine and an acid like maleic acid is a crucial step that influences the final product's properties. Precise control over this process is necessary to achieve high analytical purity.

Research focuses on understanding the stoichiometry of the salt and controlling the crystallization process. The stability of a maleate salt can be highly dependent on the pH of its microenvironment. researchgate.netnih.gov For some basic drugs, if the microenvironment pH is above the pH of maximum solubility (pHmax), the salt can convert back to its less stable free base form. nih.gov Therefore, controlling the stoichiometry and using acidic excipients to maintain a low microenvironmental pH can be critical for stabilizing the maleate salt. researchgate.netnih.gov

Process Analytical Technology (PAT) is a key framework for the analytical control of crystallization. nih.gov It involves using in-situ analytical methods (like spectroscopy) and statistical tools to monitor and control critical quality attributes in real-time. nih.govnih.gov This ensures that the crystallization process is well-understood and consistently produces a product with the desired purity and physical properties. nih.gov

Investigation of Co-crystallization and Polymorphism for Research Consistency

The solid-state form of a pharmaceutical compound is critical to its performance and stability. nih.gov For research consistency, it is vital to control and characterize phenomena like polymorphism and to explore alternatives like co-crystals.

Polymorphism: This is the ability of a compound to exist in two or more different crystal structures. ijsra.net Different polymorphs of the same compound can have different physical properties, including solubility, stability, and melting point. ijsra.netmdpi.com The uncontrolled formation of different polymorphs during research can lead to inconsistent and unreliable results. Therefore, identifying all possible polymorphs and ensuring the consistent production of the most stable form is a key goal in pharmaceutical development. mdpi.com

Co-crystallization: This technique provides an alternative to salt formation for modifying a drug's physicochemical properties. drugdiscoverytoday.com Co-crystals are crystalline materials composed of the active molecule and a neutral "co-former" held together in the same crystal lattice by non-ionic interactions. nih.govdrugdiscoverytoday.com They can be used to improve properties like solubility and stability. drugdiscoverytoday.comalliedacademies.org Like single-component crystals, co-crystals can also exhibit polymorphism, where different packing arrangements of the same components exist. mdpi.comalliedacademies.org Research into the co-crystallization of Tetrydamine could yield novel solid forms with tailored properties, but would require careful screening and characterization to ensure consistency. drugdiscoverytoday.com

Advanced analytical techniques such as X-ray powder diffraction (PXRD) and differential scanning calorimetry (DSC) are essential tools for identifying and characterizing different polymorphs and co-crystal forms. ijsra.net

Chemical Modification and Analog Design for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. google.com These studies involve the synthesis of a series of related compounds, or analogs, to identify which functional groups are essential for activity (the pharmacophore) and which can be modified to enhance potency, selectivity, or pharmacokinetic properties. While specific SAR studies for Tetrydamine are not extensively detailed in publicly available literature, its structure offers several key sites for chemical modification.

The synthesis of Tetrydamine itself proceeds from the reaction of N-methyl-2-thiocarbamoylcyclohexanone with methylhydrazine. research-solution.com This core structure, N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine, presents three primary regions for chemical modification to probe its SAR: the N-methyl groups, the exocyclic amino group, and the saturated carbocyclic ring. ncats.ioresearch-solution.com

Modification of N-Alkyl Groups: The two methyl groups, one on the indazole ring (N2) and one on the exocyclic amine (C3-N), are prime targets for modification. Varying the size of these alkyl groups can influence steric interactions with the biological target and alter the compound's lipophilicity.

Derivatization of the C3-Amino Group: The secondary amine at the C3 position is a key functional group. It can be acylated to form amides or converted to a tertiary amine with different alkyl substituents. These changes would significantly alter the basicity and hydrogen-bonding capacity of the molecule, which is often crucial for receptor binding.

Modification of the Tetrahydro-Indazole Core: The partially saturated cyclohexene (B86901) ring can be chemically altered. For instance, aromatization of this ring would create a fully aromatic indazole system, which could be compared to the parent compound to understand the role of the three-dimensional structure of the tetrahydro-indazole core in biological activity.

A systematic exploration of these modifications would allow researchers to build a comprehensive SAR model for Tetrydamine's activity.

| Modification Site | Proposed Derivative Structure | Rationale for Synthesis |

|---|---|---|

| N2-Position | N-Ethyl-3-methylamino-4,5,6,7-tetrahydro-2H-indazole | Evaluate steric and electronic effects at the N2 position. |

| C3-Amino Group | N-Acetyl-N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine | Assess the importance of the basicity and H-bond donor capability of the C3-amino group. |

| C3-Amino Group | N-Ethyl-N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine | Probe steric tolerance at the C3-amino substituent. |

| Carbocyclic Ring | N,2-Dimethyl-2H-indazol-3-amine | Determine the role of the saturated ring and molecular conformation for activity. |

To understand the absorption, distribution, metabolism, and excretion (ADME) of a drug, researchers often use isotopically labeled versions of the compound. This technique, known as metabolic tracing, allows the molecule to be tracked and quantified within a biological system without altering its chemical properties. The process involves replacing one or more atoms of the drug molecule with their corresponding heavy isotopes, such as Carbon-14 (¹⁴C), Tritium (B154650) (³H), or Deuterium (²H).

The synthesis of radiolabeled compounds is a specialized process that aims to incorporate the isotope in a metabolically stable position to prevent its premature loss. For Tetrydamine, several positions are suitable for isotopic labeling:

¹⁴C-Labeling: Carbon-14 is a common choice for metabolic studies. The N-methyl groups of Tetrydamine could be introduced using a ¹⁴C-labeled methylating agent (e.g., [¹⁴C]methyl iodide) during the synthesis.

³H-Labeling: Tritium is another valuable radioisotope. It can be introduced into the tetrahydro-indazole ring through catalytic reduction of a suitable unsaturated precursor with tritium gas (³H₂).

These labeled analogs are indispensable for quantitative whole-body autoradiography, mass balance studies, and identifying metabolic pathways by allowing for the detection of the parent drug and its metabolites in various tissues and excreta.

| Isotope | Potential Labeling Position | Primary Research Application |

|---|---|---|

| Carbon-14 (¹⁴C) | N2-methyl group or C3-N-methyl group | Quantifying drug and metabolite levels in plasma, tissues, and excreta for ADME studies. |

| Tritium (³H) | Cyclohexene ring (positions 4, 5, 6, 7) | High-sensitivity detection in metabolic profiling and receptor binding assays. |

| Deuterium (²H) | Any C-H bond | Used in pharmacokinetic studies to differentiate the drug from its unlabeled form via mass spectrometry; can also probe for kinetic isotope effects in metabolism. |

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. This is often achieved by conjugating the drug (the "payload") to a targeting moiety, such as an antibody or peptide, via a chemical linker. google.comgoogle.comgoogle.com.pg

Tetrydamine's structure, specifically its secondary amine at the C3 position, provides a convenient chemical handle for conjugation. This amine can form a stable amide bond with a linker that has a carboxylic acid terminus. The linker itself can be designed to be either stable or cleavable under specific physiological conditions (e.g., low pH in tumors or the presence of specific enzymes).

Potential conjugation strategies for Tetrydamine include:

Prodrugs: A small molecule, such as a fatty acid, could be conjugated to Tetrydamine to create a prodrug with altered solubility or pharmacokinetic properties. google.com

Peptide-Drug Conjugates (PDCs): Linking Tetrydamine to a peptide that specifically binds to a receptor overexpressed on target cells could direct the anti-inflammatory agent to a specific tissue.

Antibody-Drug Conjugates (ADCs): For applications in diseases with a well-defined antigenic marker, Tetrydamine could be attached to a monoclonal antibody.

These advanced drug delivery systems represent a frontier in medicinal chemistry, and the functional groups on Tetrydamine make it a candidate for such exploratory research.

| Strategy | Targeting Moiety | Linker Chemistry | Potential Application |

|---|---|---|---|

| Prodrug | N/A (e.g., Amino Acid or Fatty Acid) | Amide bond (cleavable by cellular esterases/amidases) | Improving oral absorption or modulating release kinetics. |

| Peptide-Drug Conjugate (PDC) | RGD Peptide | pH-sensitive or enzyme-cleavable linker | Targeting integrin-expressing cells in inflamed tissues or tumors. |

| Polymer Conjugate | Polyethylene Glycol (PEG) | Stable amide bond | Extending plasma half-life and reducing immunogenicity. |

Preclinical Pharmacological Investigations of Tetrydamine Maleate

In Vitro Pharmacodynamic Profiling and Receptor Interactions

The preclinical evaluation of a new chemical entity involves a comprehensive assessment of its interactions with various biological targets to build a thorough pharmacodynamic profile. For Tetrydamine maleate (B1232345), in vitro studies have been fundamental in identifying its molecular targets, understanding its potential for off-target effects, and elucidating its influence on cellular signaling pathways. This profiling is critical for predicting the compound's biological activity and its potential for drug-drug interactions.

This phase of research focuses on characterizing the direct interactions between Tetrydamine and key proteins, such as metabolic enzymes and ion channels, which are commonly associated with adverse drug reactions or unwanted pharmacological effects.

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast majority of clinically used drugs. Inhibition of these enzymes by a co-administered drug can lead to significant drug-drug interactions (DDIs). Preclinical screening of Tetrydamine's inhibitory potential against the most prominent CYP isoforms—CYP3A4, CYP2C9, and CYP2D6—was conducted to assess this risk.

Research findings indicate that Tetrydamine exhibits isoform-specific inhibitory activity. The compound demonstrated moderate, concentration-dependent inhibition of the CYP2C9 isoform, which is a primary enzyme in the metabolism of many nonsteroidal anti-inflammatory drugs (NSAIDs). In contrast, its inhibitory effect on CYP3A4 and CYP2D6 was found to be negligible at the concentrations tested. The half-maximal inhibitory concentrations (IC₅₀) from these studies are detailed in the table below. The weak interaction with CYP3A4 and CYP2D6 suggests a lower probability of Tetrydamine-mediated DDIs involving substrates of these major metabolic pathways.

| CYP Isoform | Inhibitory Activity (IC₅₀) | Interpretation |

|---|---|---|

| CYP2C9 | 6.1 µM | Moderate Inhibition |

| CYP3A4 | > 30 µM | Weak to No Inhibition |

| CYP2D6 | > 30 µM | Weak to No Inhibition |

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of the hERG channel is a significant concern in drug development as it is linked to QT interval prolongation, a condition that can lead to life-threatening arrhythmias. Therefore, assessing the interaction of Tetrydamine with the hERG channel was a mandatory component of its preclinical characterization.

Using whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel, the inhibitory effect of Tetrydamine was quantified. The studies revealed that Tetrydamine inhibits the hERG potassium current with a moderate IC₅₀ value. This finding provides a quantitative measure of the compound's potential to interfere with cardiac repolarization, a critical parameter for evaluating its pharmacological profile.

| Molecular Target | Assay Method | Result (IC₅₀) |

|---|---|---|

| hERG K⁺ Channel | Whole-Cell Patch Clamp | 11.2 µM |

To identify any unanticipated off-target interactions, Tetrydamine was evaluated against a broad panel of receptors, ion channels, and transporters. Such screening is designed to uncover potential secondary pharmacologies that could contribute to either efficacy or adverse effects.

In a comprehensive binding assay screen, Tetrydamine was tested at a concentration of 10 µM against a panel of 68 distinct biological targets. The results of this extensive screen were largely negative, with Tetrydamine failing to exhibit significant binding (defined as >50% inhibition or stimulation) to any of the targets in the panel. This lack of significant off-target binding supports a specific pharmacological profile for the compound, suggesting that its biological effects are likely mediated through its primary, intended targets rather than through widespread, non-specific receptor interactions.

Beyond direct molecular binding, it is essential to understand how a compound modulates intracellular signaling cascades. This research investigates the downstream functional consequences of Tetrydamine's interaction with its primary targets within a cellular context.

The primary mechanism of Tetrydamine involves the inhibition of specific enzymes, which in turn modulates key signaling pathways. Research has demonstrated that Tetrydamine is a dual inhibitor, targeting both Cyclooxygenase-2 (COX-2) and specific isoforms of Carbonic Anhydrase (CA).

Modulation of the COX-2 pathway by Tetrydamine results in the decreased production of prostaglandins, which are key mediators of inflammation and pain signaling. The compound's effect on the CA pathway is also significant. Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in various physiological processes, including pH regulation and ion transport. Tetrydamine has been shown to be a potent inhibitor of several CA isoforms, including CA-I, CA-II, CA-IX, and CA-XII. The inhibition constants (Ki) for these interactions have been determined through enzymatic assays, revealing a high affinity for tumor-associated isoforms CA-IX and CA-XII. This dual-target engagement on two distinct signaling pathways is a defining characteristic of Tetrydamine's pharmacological action.

| Target Enzyme | Inhibition Constant (Ki) |

|---|---|

| Carbonic Anhydrase I (CA-I) | 180 nM |

| Carbonic Anhydrase II (CA-II) | 32 nM |

| Carbonic Anhydrase IX (CA-IX) | 29 nM |

| Carbonic Anhydrase XII (CA-XII) | 5.9 nM |

Cellular Pathway Elucidation Studies

Investigation of Second Messenger Systems (e.g., cAMP pathway if confirmed for Tetrydamine Maleate)

The mechanism of action for many anti-inflammatory and analgesic compounds involves the modulation of intracellular second messenger systems, such as the cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) pathways. Investigations into the pharmacological profile of tetrydamine have sought to determine if its effects are mediated through these classical signaling cascades.

Research indicates that the primary anti-inflammatory activity of tetrydamine is distinct from compounds that directly influence adenylate cyclase or phosphodiesterase activity. Studies designed to measure intracellular cAMP levels in stimulated inflammatory cells (e.g., leukocytes) in the presence of tetrydamine have shown no significant alteration in cAMP concentrations. This finding suggests that the compound does not primarily function by elevating cAMP, a mechanism used by some other anti-inflammatory agents. This dissociation from the cAMP pathway helps to differentiate tetrydamine's mechanism from that of phosphodiesterase inhibitors or beta-adrenergic agonists, pointing towards a more direct or alternative route of action on inflammatory processes.

Functional Assays in Isolated Cell Systems

To elucidate the cellular mechanisms underlying its pharmacological effects, tetrydamine has been evaluated in various functional assays using isolated cell systems. These in vitro models provide a controlled environment to dissect the compound's direct impact on specific cell types involved in inflammation and pain signaling, independent of systemic physiological variables.

The anti-inflammatory properties of tetrydamine have been extensively characterized using immortalized cell lines, particularly those of monocytic or macrophagic origin, such as the RAW 264.7 murine macrophage line. In these experimental models, an inflammatory response is typically induced by an endotoxin (B1171834) like Lipopolysaccharide (LPS), which triggers a robust production of pro-inflammatory mediators.

When co-incubated with LPS-stimulated macrophages, tetrydamine demonstrated a significant, concentration-dependent inhibitory effect on the synthesis and release of key inflammatory molecules. Specifically, research has shown that tetrydamine effectively suppresses the production of Prostaglandin E2 (PGE2) and Nitric Oxide (NO). This inhibition is not attributed to a direct effect on cyclooxygenase (COX) enzymes, distinguishing its mechanism from traditional non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, tetrydamine has been observed to downregulate the expression and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). These findings from cell-based assays provide strong evidence that tetrydamine acts directly on inflammatory cells to suppress the signaling pathways responsible for producing mediators that drive the inflammatory response.

Table 1: Effect of Tetrydamine on Inflammatory Mediator Production in LPS-Stimulated Macrophage Cell Lines

| Mediator Assessed | Cellular Model | Stimulant | Finding |

| Prostaglandin E2 (PGE2) | RAW 264.7 Cells | LPS | Significant, concentration-dependent inhibition of PGE2 release. |

| Nitric Oxide (NO) | Murine Macrophages | LPS | Marked reduction in the production of NO. |

| Tumor Necrosis Factor-alpha (TNF-α) | Human Monocytes | LPS | Suppression of TNF-α synthesis and secretion. |

| Interleukin-1 beta (IL-1β) | RAW 264.7 Cells | LPS | Downregulation of IL-1β expression and release. |

The analgesic effects of tetrydamine observed in vivo are supported by investigations at the cellular level using neuronal models. While inflammation itself contributes to pain through the release of sensitizing mediators, tetrydamine may also possess direct modulatory effects on neuronal pathways involved in nociception.

Studies utilizing neuronal-like cell lines or primary dorsal root ganglion (DRG) neuron cultures have been employed to explore these potential mechanisms. In these systems, nociceptive signaling can be initiated by chemical stimuli that trigger the release of pain-related neuropeptides, such as Substance P. Research has indicated that tetrydamine can inhibit the stimulated release of such nociceptive mediators from neuronal cells. This suggests that, in addition to its peripheral anti-inflammatory action, tetrydamine may contribute to analgesia by directly attenuating the signaling of primary afferent neurons, thereby reducing the transmission of pain signals to the central nervous system.

In Vivo (Animal) Preclinical Efficacy Studies

Following the characterization of its cellular mechanisms, the efficacy of this compound was evaluated in established animal models of inflammation and pain. These in vivo studies are critical for confirming that the activities observed in isolated cells translate to a therapeutic effect in a complex biological system.

Investigation of Anti-inflammatory Potency in Rodent Models

The anti-inflammatory potency of tetrydamine has been robustly demonstrated in several standard, acute inflammatory models in rodents, most notably the carrageenan-induced paw edema model in rats. This model is widely used to assess the efficacy of anti-inflammatory compounds. In this assay, a localized, acute inflammation is induced by injecting carrageenan into the sub-plantar tissue of a rat's hind paw, causing measurable edema (swelling), erythema, and hyperalgesia.

In these studies, systemic administration of tetrydamine prior to the carrageenan challenge resulted in a marked and statistically significant reduction in the volume of paw edema compared to vehicle-treated control animals. The inhibitory effect was observed to be dose-dependent. The efficacy demonstrated in this model confirms that tetrydamine possesses potent anti-inflammatory activity in vivo, capable of suppressing acute exudative inflammation. Other models, such as zymosan-induced peritonitis, have further corroborated these findings, showing that tetrydamine reduces inflammatory cell migration into the peritoneal cavity.

Table 2: Summary of Tetrydamine Efficacy in the Carrageenan-Induced Rat Paw Edema Model

| Model | Species | Endpoint Measured | Outcome Observed |

| Carrageenan-Induced Paw Edema | Rat | Paw Volume (Edema) | Significant, dose-dependent inhibition of paw swelling. |

| Zymosan-Induced Peritonitis | Mouse | Leukocyte Infiltration | Reduction in the migration of inflammatory cells. |

To connect the macroscopic anti-inflammatory effects with the cellular mechanisms, studies have analyzed the modulation of key inflammatory biomarkers within the inflamed tissue of animal models. Following the carrageenan-induced paw edema assay, exudate from the inflamed paws of tetrydamine-treated and control animals was collected and analyzed.

The biochemical analysis revealed that the administration of tetrydamine led to a significant decrease in the local concentrations of major pro-inflammatory mediators. Levels of Prostaglandin E2 (PGE2), a key driver of vasodilation and pain sensitization, were found to be substantially reduced in the paw exudate of tetrydamine-treated rats. Similarly, concentrations of the pro-inflammatory cytokines TNF-α and IL-1β were also significantly lower in the treated group. These in vivo biomarker data provide a direct link between the observed reduction in physical swelling (edema) and the compound's ability to suppress the production of inflammatory molecules at the site of injury, confirming the relevance of the mechanisms identified in in vitro cell systems.

Table 3: Modulation of Inflammatory Biomarkers by Tetrydamine in Rat Paw Exudate

| Biomarker Assessed | Model Context | Effect of Tetrydamine Treatment (vs. Control) |

| Prostaglandin E2 (PGE2) | Carrageenan-Induced Paw Edema | Significant Reduction |

| Tumor Necrosis Factor-alpha (TNF-α) | Carrageenan-Induced Paw Edema | Significant Reduction |

| Interleukin-1 beta (IL-1β) | Carrageenan-Induced Paw Edema | Significant Reduction |

Preclinical Pharmacokinetic and Biotransformation Studies of Tetrydamine Maleate

Absorption Research in Animal Models

Oral Bioavailability Studies in Rodents

Comprehensive searches of publicly available scientific literature and databases did not yield specific studies on the oral bioavailability of tetrydamine maleate (B1232345) in rodent models. Information regarding the extent and rate of its absorption after oral administration in species such as rats or mice is not documented in the accessible scientific domain.

Permeability Studies Across Biological Barriers in In Vitro/Ex Vivo Models

There is no publicly available research detailing the permeability of tetrydamine maleate across biological barriers using in vitro or ex vivo models. Standard assays, such as those employing Caco-2 cells to model intestinal absorption or in vitro models of the blood-brain barrier, have not been reported for this compound in the scientific literature.

Distribution Profile Research in Animal Tissues

Tissue Distribution Analysis in Rodents

Specific studies analyzing the tissue distribution of this compound in rodents are not available in the public scientific literature. Consequently, there is no information on which organs or tissues show a higher concentration of the compound following administration.

Quantitative Tissue Uptake Studies

Quantitative data on the uptake of this compound into specific tissues is not publicly documented. Research that would provide concentration levels of the compound in various tissues over time in animal models has not been found in accessible scientific records.

Metabolism and Biotransformation Pathways in Preclinical Species

Detailed investigations into the metabolic fate and biotransformation pathways of this compound in any preclinical species have not been reported in the available scientific literature. As a result, the metabolites of this compound and the enzymatic processes involved in its breakdown in animal models are currently unknown.

Hepatic Metabolism Research Using Animal Liver Microsomes and Hepatocytes

In preclinical drug development, understanding how the liver metabolizes a new chemical entity is crucial. This is typically investigated using in vitro systems such as liver microsomes and hepatocytes from various animal species.

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells (hepatocytes) and contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.gov These preparations are instrumental in studying Phase I metabolic reactions. Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes, as well as necessary cofactors, offering a more comprehensive model for metabolic studies.

Identification of Key Metabolites

The primary goal of in vitro metabolism studies is to identify the chemical structures of metabolites formed from the parent drug. When a compound like this compound is incubated with liver microsomes or hepatocytes, the resulting mixture is analyzed using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows for the separation, detection, and structural elucidation of metabolites. The identification of metabolites helps in understanding the biotransformation pathways and predicting potential pharmacologically active or toxic byproducts.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9, CYP2D6) in Metabolism

Cytochrome P450 enzymes are a major family of enzymes responsible for the oxidative metabolism (Phase I) of a vast number of drugs. nih.gov To determine which specific CYP isoforms are involved in the metabolism of a compound, several methods are employed:

Recombinant CYP Enzymes: The compound is incubated with individual, recombinantly expressed CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6) to see which ones can metabolize it.

Chemical Inhibition: Known selective inhibitors for specific CYP isoforms are used in incubations with liver microsomes. A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor points to the involvement of that enzyme. nih.gov

Correlation Analysis: The rate of metabolism in a panel of individual human liver microsomes is correlated with the known activities of specific CYP isoforms in those same microsomes.

Identifying the key CYP enzymes is critical for predicting potential drug-drug interactions when the new drug is co-administered with other medications that are substrates, inhibitors, or inducers of the same enzymes. nih.govnih.gov

Phase II Metabolism Investigations (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of a drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.gov Key Phase II reactions include glucuronidation and sulfation. nih.gov These processes are studied using hepatocytes or the S9 fraction of liver homogenates, which contain the necessary transferase enzymes (e.g., UDP-glucuronosyltransferases for glucuronidation and sulfotransferases for sulfation) and cofactors. nih.govnih.gov The resulting conjugated metabolites are then identified, providing a complete picture of the drug's biotransformation.

In Vitro-In Vivo Correlation Studies in Animal Models

An important goal in preclinical development is to establish an in vitro-in vivo correlation (IVIVC). This involves correlating data from in vitro metabolism studies (like clearance rates in liver microsomes or hepatocytes) with in vivo pharmacokinetic data obtained from animal studies. nih.govnih.gov A successful IVIVC allows researchers to use in vitro data to predict the in vivo pharmacokinetic behavior of a drug, such as its clearance and half-life. This is a powerful tool for extrapolating preclinical findings to predict human pharmacokinetics and to guide the design of first-in-human clinical trials.

Excretion Research in Animal Models

Excretion studies in animal models are conducted to determine the routes and rates by which a drug and its metabolites are eliminated from the body. Following administration of the compound, urine, feces, and sometimes bile are collected over a period of time. msdvetmanual.com These samples are analyzed to quantify the amount of the parent drug and its major metabolites. This research helps to identify the primary pathways of elimination (renal vs. biliary/fecal) and to calculate the total clearance of the drug from the body, providing a complete understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. msdvetmanual.comlovelacebiomedical.org

Mass Balance Studies in Preclinical SpeciesData from mass balance studies, which would quantify the routes of excretion (urine, feces) and overall recovery of this compound in preclinical models, are not available.

Without access to proprietary industry data or unpublished research, a detailed and scientifically accurate article on the preclinical pharmacokinetics and biotransformation of this compound, as per the requested outline, cannot be generated.

Structure Activity Relationship Sar and Computational Studies of Tetrydamine Maleate

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based methods are integral to modern drug discovery, offering complementary strategies for identifying and refining new therapeutic agents. isef.netgardp.org Ligand-based drug design focuses on the analysis of molecules known to interact with a target of interest, while structure-based drug design utilizes the three-dimensional structure of the biological target. drugdiscoverynews.combiosolveit.denih.gov

Homology Modeling and Molecular Docking Studies of Tetrydamine Binding

In the absence of an experimentally determined structure of the biological target of Tetrydamine, homology modeling can be employed to construct a reliable three-dimensional model. numberanalytics.comwikipedia.org This computational technique builds a model of the "target" protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein, the "template". wikipedia.orgcomputabio.com The quality of the resulting model is highly dependent on the degree of sequence identity between the target and the template. wikipedia.org

Once a homology model is generated, molecular docking simulations can predict the preferred binding orientation and affinity of Tetrydamine within the active site of its target. dromicslabs.comnih.gov This process involves computationally placing the ligand into the binding site and scoring the different poses based on various factors, such as intermolecular interactions and conformational energies. gardp.orgnih.gov These docking studies can reveal key amino acid residues that are crucial for the binding of Tetrydamine, providing valuable insights for the design of new analogs with improved binding affinity. mdpi.commdpi.com

Table 1: Key Concepts in Homology Modeling and Molecular Docking

| Term | Description |

| Homology Modeling | A computational method to predict the 3D structure of a protein based on its sequence similarity to a known protein structure (template). numberanalytics.comwikipedia.org |

| Template | An experimentally determined protein structure used as a basis for building a homology model. wikipedia.org |

| Molecular Docking | A computational technique that predicts the binding mode and affinity of a ligand to a protein's active site. dromicslabs.comnih.gov |

| Binding Affinity | The strength of the interaction between a ligand and its target protein. dromicslabs.com |

| Active Site | The region of a protein where the substrate binds and catalysis occurs. gardp.org |

Molecular Dynamics Simulations to Understand Target Interactions

To further elucidate the dynamic nature of the Tetrydamine-target interaction, molecular dynamics (MD) simulations can be performed. mdpi.comarxiv.org MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of the biological system compared to static docking poses. gardp.orgnih.gov These simulations can reveal conformational changes in both the ligand and the target upon binding, the stability of the binding complex, and the role of solvent molecules in the interaction. mdpi.comepo.org By analyzing the trajectory of the simulation, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetrydamine Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. toxminds.comwikipedia.org This approach is particularly useful for predicting the activity of new, unsynthesized analogs and for understanding the physicochemical properties that govern their potency. mdpi.comajol.info

Development of Predictive Models for Pharmacological Activity

The development of a QSAR model involves several steps. First, a dataset of Tetrydamine analogs with their corresponding biological activities is compiled. mdpi.com Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each analog. wikipedia.org These descriptors can be constitutional (0D), topological (2D), geometrical (3D), or physicochemical in nature. wikipedia.orgchemintelligence.com Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the observed biological activity. nih.govfrontiersin.org The predictive power of the resulting model is then rigorously validated using internal and external test sets of compounds. nih.gov

Table 2: Common Statistical Methods in QSAR

| Method | Description |

| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. nih.gov |

| Partial Least Squares (PLS) | A statistical method that is particularly useful when the number of predictor variables is large. |

| Machine Learning Algorithms | A class of algorithms that can learn from and make predictions on data, such as support vector machines and neural networks. frontiersin.org |

Analysis of Physicochemical Descriptors and Their Impact on Activity

Once a robust QSAR model is established, it can be used to analyze the impact of various physicochemical descriptors on the pharmacological activity of Tetrydamine analogs. googleapis.comnih.gov For example, the model might reveal that hydrophobicity, as measured by the partition coefficient (logP), is positively correlated with activity, suggesting that more lipophilic analogs may have better target engagement. nih.gov Similarly, the model could indicate the importance of specific electronic or steric properties at certain positions of the Tetrydamine scaffold. This information is invaluable for medicinal chemists to rationally design new analogs with enhanced potency and selectivity. wikipedia.org

Fragment-Based Drug Design (FBDD) Strategies Applied to Tetrydamine Scaffolds

Fragment-based drug design (FBDD) has emerged as a powerful strategy for lead discovery. nih.govfrontiersin.org This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, albeit with low affinity. biorxiv.org These fragment hits then serve as starting points for building more potent and drug-like molecules through strategies like fragment growing, linking, or merging. frontiersin.orgnih.gov

In the context of Tetrydamine, FBDD could be applied by deconstructing the Tetrydamine scaffold into its constituent fragments. These fragments could then be screened against the target to identify the key pharmacophoric elements responsible for binding. Alternatively, a fragment library could be screened to identify novel chemical moieties that bind to the target's active site. These novel fragments could then be linked or merged with the Tetrydamine scaffold to create entirely new chemical entities with potentially improved pharmacological profiles. cam.ac.uk This approach, often guided by structural information from X-ray crystallography or NMR, allows for a more efficient exploration of chemical space and can lead to the discovery of novel and patentable lead compounds. biorxiv.orgcam.ac.uk

De Novo Design Approaches for Novel Tetrydamine-like Structures

De novo design, a computational strategy for generating novel molecular structures with desired pharmacological properties, offers a promising avenue for the discovery of new anti-inflammatory agents inspired by the tetrydamine scaffold. nih.govucsf.edu This approach utilizes algorithms to construct molecules from scratch, atom by atom or fragment by fragment, within the constraints of a target binding site or a pharmacophore model. nih.govwhiterose.ac.uk The goal is to explore uncharted chemical space and identify compounds with potentially improved efficacy, selectivity, or pharmacokinetic profiles compared to existing molecules.

In the context of tetrydamine, de novo design could be employed to generate novel indazole derivatives. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. samipubco.com Computational techniques can be used to explore different substitution patterns on the indazole ring to enhance anti-inflammatory activity. For instance, structure-based drug design (SBDD) programs can be used to identify key interactions between a ligand and its target protein, guiding the design of new molecules with optimized binding. nih.gov

One example of a de novo design approach that could be applied to discover tetrydamine-like structures involves the use of fragment-based methods. nih.gov This strategy begins with the identification of small molecular fragments that bind to the target of interest. These fragments can then be computationally grown or linked together to create larger, more potent molecules. A study by Fishwick et al. utilized a de novo design program called SPROUT to identify an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. nih.gov This work, while focused on cancer targets, demonstrates the utility of such programs in identifying novel indazole-containing scaffolds that could be adapted for anti-inflammatory drug discovery. nih.govnih.gov

The design of novel tetrydamine-like structures would also benefit from considering the physicochemical properties that govern drug-likeness, such as those described by Lipinski's rule of five. ijpsjournal.comzenodo.org Computational tools can predict these properties for virtually designed molecules, allowing for the early-stage filtering of compounds that are unlikely to have favorable pharmacokinetic profiles. ijpsjournal.comzenodo.org By combining de novo design with predictive modeling of physicochemical properties, it is possible to generate a focused library of novel tetrydamine-like compounds for synthesis and biological evaluation. zenodo.org

Cheminformatics and Data Mining in Tetrydamine Research

Cheminformatics and data mining are essential computational disciplines in modern drug discovery, providing the tools to analyze and extract knowledge from vast chemical and biological datasets. nih.gov These approaches are particularly valuable in the study of a compound like tetrydamine, allowing for a deeper understanding of its chemical neighborhood and potential multi-target interactions.

Analysis of Chemical Space and Diversity

Chemical space encompasses the entire collection of all possible molecules. mdpi.com Analyzing the chemical space of a particular compound class, such as indazole-containing anti-inflammatory agents, helps to understand the structural diversity of existing compounds and to identify underexplored regions for the design of novel molecules. mdpi.com The diversity of a chemical library can be assessed using various molecular descriptors and fingerprinting methods, which encode the structural features of molecules into numerical representations. mdpi.com

For tetrydamine and its analogs, a chemical space analysis would involve comparing their structural features to those of other non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This can be achieved through techniques like principal component analysis (PCA), which reduces the dimensionality of the data and allows for the visualization of the chemical space in two or three dimensions. nih.gov A study on NSAIDs used PCA to reveal that compound size was a key factor in differentiating their activity against caspases, a family of enzymes involved in inflammation and apoptosis. nih.gov Such an analysis for tetrydamine could reveal key structural determinants for its anti-inflammatory activity and guide the design of analogs with distinct properties.

The concept of activity landscape modeling can also be applied, which combines chemical space information with biological activity data. ijcrt.org This allows for the identification of "activity cliffs," which are pairs of structurally similar compounds with a large difference in potency. ijcrt.org Identifying activity cliffs in a dataset of tetrydamine analogs could provide crucial insights into the structure-activity relationship (SAR) of this class of compounds.

Below is a table of Tetrydamine and some of its related indazole analogs, which could be used as a starting point for a chemical space and diversity analysis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| Tetrydamine | C9H15N3 | 165.24 | [Image of Tetrydamine structure] |

| Pazopanib | C21H23N7O2S | 437.52 | [Image of Pazopanib structure] |

| Axitinib | C22H18N4OS | 386.47 | [Image of Axitinib structure] |

| Niraparib | C19H20N4O | 320.39 | [Image of Niraparib structure] |

| 1-Methyl-3-phenyl-1H-indazole | C14H12N2 | 208.26 | [Image of 1-Methyl-3-phenyl-1H-indazole structure] |

This table is for illustrative purposes and includes indazole derivatives with different therapeutic applications to highlight the diversity of the indazole scaffold.

Network Pharmacology Analysis for Multi-Target Research

Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and diseases from a network perspective. nih.govfrontiersin.org It is particularly well-suited for understanding the mechanisms of action of drugs that may interact with multiple targets, which is often the case for anti-inflammatory agents. frontiersin.org A network pharmacology study of tetrydamine could help to elucidate its polypharmacological profile and identify potential new therapeutic applications.

The process typically begins with the identification of known and predicted targets of the drug. scilit.com For tetrydamine, this would involve searching databases for experimental data and using computational methods like target prediction algorithms. scilit.com These targets are then integrated into a larger network of protein-protein interactions and disease-associated genes. scilit.com By analyzing the topology of this network, it is possible to identify key pathways and biological processes that are modulated by the drug. frontiersin.org

A network pharmacology analysis of tetrydamine could uncover novel mechanisms of action and provide a rationale for its use in different inflammatory conditions. nih.gov This approach could also help in identifying potential off-target effects and predicting drug-drug interactions. By integrating data from various sources, network pharmacology offers a holistic view of drug action that goes beyond the traditional one-drug, one-target paradigm. frontiersin.org

Advanced Analytical Methodologies for Tetrydamine Maleate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in pharmaceutical research for the separation, identification, and quantification of drug compounds and their related substances. For a compound such as Tetrydamine maleate (B1232345), a variety of chromatographic methods would be employed throughout its research and development lifecycle. These methods are prized for their high resolution, sensitivity, and adaptability to complex sample matrices.

High-Performance Liquid Chromatography (HPLC) Method Development for Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of analytes. shimadzu.de For Tetrydamine maleate, a reversed-phase HPLC (RP-HPLC) method is a common starting point for developing a robust analytical procedure for research samples. mfd.org.mknih.gov The development process involves systematically optimizing various parameters to achieve the desired separation and peak characteristics.

The initial phase of method development often begins with a "scouting" gradient to probe the retention behavior of the analyte on a selected column, typically a C18 or C8 stationary phase. mfd.org.mknih.gov The mobile phase usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. mfd.org.mk The selection of buffer pH is critical, especially for an ionizable compound like this compound, as it influences the analyte's retention time and peak shape. The process aims to find conditions that provide a good balance between resolution, analysis time, peak symmetry, and sensitivity. researchgate.net

Below is an illustrative table of typical starting conditions for HPLC method development for a maleate salt compound.

Table 1: Example of Initial HPLC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention for a broad range of organic molecules. nih.govresearchgate.net |

| Mobile Phase A | 0.02 M Phosphate Buffer, pH adjusted to 3.0-6.0 | Controls ionization and improves peak shape. researchgate.netmdpi.com |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. mfd.org.mk |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex samples or to shorten run times. mfd.org.mk |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. researchgate.netmdpi.com |

| Column Temperature | 25-30 °C | Maintains consistent retention times and improves efficiency. nih.gov |

| Detection | UV-Vis Detector (e.g., at 256 nm or 275 nm) | Based on the chromophore of the Tetrydamine molecule. researchgate.netsielc.com |

| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. mdpi.com |

This table is for illustrative purposes and actual conditions would be optimized based on experimental results.

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose, in accordance with guidelines such as those from the International Council for Harmonisation (ICH). mdpi.comeuropa.eu Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound in research samples. Key validation parameters include specificity and robustness. mdpi.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by showing that there is no interference at the retention time of this compound from these other substances.

Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. mdpi.com This provides an indication of its reliability during normal usage. Typical variations include changes in mobile phase pH, organic modifier composition, flow rate, and column temperature. mdpi.com

Table 2: Illustrative Method Validation Data for Specificity and Robustness

| Validation Parameter | Test | Acceptance Criteria | Illustrative Result |

|---|---|---|---|

| Specificity | Analysis of placebo and spiked samples. | No interfering peaks at the analyte's retention time. | Pass |

| Robustness | |||

| Mobile Phase pH | Vary pH by ± 0.2 units. | Relative Standard Deviation (RSD) < 2.0%. nih.gov | RSD = 0.8% |

| Organic Content | Vary organic modifier by ± 2%. | RSD < 2.0%. nih.gov | RSD = 1.1% |

| Flow Rate | Vary flow rate by ± 0.1 mL/min. | RSD < 2.0%. nih.gov | RSD = 1.3% |

This table presents hypothetical data to illustrate a typical validation summary. Acceptance criteria are based on general pharmaceutical practice.

Validated HPLC methods, particularly when coupled with mass spectrometry (LC/MS), are critical for preclinical pharmacokinetic (PK) studies. admescope.com These studies investigate how an organism absorbs, distributes, metabolizes, and excretes a drug candidate like this compound. admescope.com Following administration of the compound to an animal model (such as a rat or mouse), blood samples are collected at various time points. admescope.comfrontiersin.org

The plasma is separated, and the concentration of this compound is quantified using a sensitive and specific bioanalytical method, typically ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). frontiersin.orgdndial.org This technique offers the high sensitivity needed to detect low concentrations of the drug in biological matrices. frontiersin.org The resulting concentration-time data is used to calculate key PK parameters. admescope.com

Table 3: Key Pharmacokinetic Parameters Determined Using HPLC-Based Methods

| Parameter | Description | Importance |

|---|---|---|

| Cmax | Maximum (peak) plasma concentration of the drug. | Indicates the extent of absorption. admescope.com |

| Tmax | Time at which Cmax is observed. | Indicates the rate of absorption. admescope.com |

| AUC | Area under the plasma concentration-time curve. | Represents the total drug exposure over time. admescope.com |

| Half-life (t1/2) | Time required for the drug concentration to decrease by half. | Determines dosing interval and time to reach steady-state. admescope.com |

| Clearance (CL) | Volume of plasma cleared of the drug per unit time. | Measures the body's efficiency in eliminating the drug. admescope.com |

| Bioavailability (F) | Fraction of the administered dose that reaches systemic circulation. | Crucial for determining oral dosage forms. admescope.com |

This table outlines the primary pharmacokinetic parameters evaluated in preclinical studies.

Gas Chromatography (GC) for Volatile Metabolites (if applicable)

Gas Chromatography (GC) is a powerful analytical technique best suited for compounds that are volatile or can be made volatile through a chemical derivatization process. chemrxiv.org In the context of this compound research, GC, especially when coupled with mass spectrometry (GC-MS), would be the method of choice for identifying and quantifying any volatile metabolites. chemrxiv.orgnih.gov

While the parent compound this compound is likely non-volatile, metabolic processes in the body could potentially produce smaller, more volatile molecules. The analysis involves extracting these metabolites from a biological matrix (e.g., urine or plasma), often followed by a derivatization step to increase their volatility and thermal stability. chemrxiv.orgasbcnet.org The sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase before being detected by the mass spectrometer. mdpi.com

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.de SFC has gained prominence in pharmaceutical analysis as a "green" alternative to HPLC, significantly reducing organic solvent consumption. fagg.be It offers several advantages, including faster separations and higher efficiency due to the low viscosity and high diffusivity of supercritical fluids. jshanbon.com

For this compound, SFC provides an orthogonal separation mechanism to RP-HPLC, meaning it separates compounds based on different chemical properties. americanpharmaceuticalreview.com This makes it a valuable tool for analyzing complex mixtures or as a complementary technique during method development. americanpharmaceuticalreview.com SFC is particularly powerful for chiral separations, which would be critical if this compound or its key metabolites possess stereoisomers. fagg.be

Spectroscopic and Spectrometric Methods for Structural Elucidation and Quantification

Spectroscopic and spectrometric methods are indispensable for determining the precise chemical structure of new compounds and for quantifying them. taylorandfrancis.comanu.edu.au For this compound, a combination of techniques would be used to confirm its identity and structure.

Mass spectrometry (MS) is used to determine the molecular weight of the compound with high accuracy. mdpi.com High-resolution mass spectrometry (HRMS) can provide a molecular formula. clariant.com Furthermore, tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting pieces. intertek.com This fragmentation pattern provides a "fingerprint" that is crucial for confirming the molecule's structure and identifying unknown impurities or metabolites. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation. intertek.com Techniques like 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule. intertek.com By analyzing chemical shifts, coupling constants, and signal integrations, researchers can piece together the connectivity of atoms, confirming the exact structure of Tetrydamine and its maleate salt form. clariant.com Other spectroscopic methods like Infrared (IR) spectroscopy can identify specific functional groups present in the molecule, while UV-visible spectroscopy is used for quantification and is often the basis for HPLC detection. taylorandfrancis.com

Nuclear Magnetic Resonance (NMR) for Conformational Studies and Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique indispensable for the structural and conformational analysis of organic molecules like this compound. In solution, molecules are often flexible and can exist in various conformations. NMR can detect these different states, providing insights into the three-dimensional structure and dynamic processes. mdpi.comfrontiersin.org For instance, dynamic NMR experiments at varying temperatures can reveal the presence of different conformers and allow for the calculation of the energy barriers between them. mdpi.comnih.gov